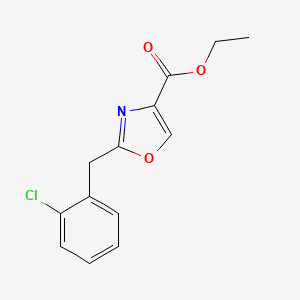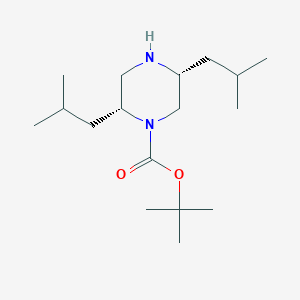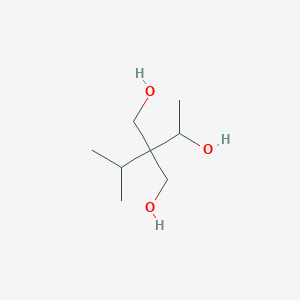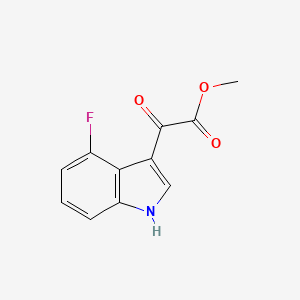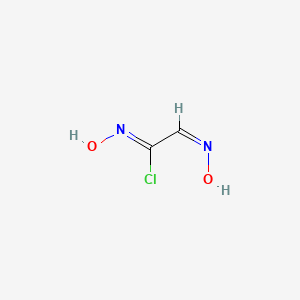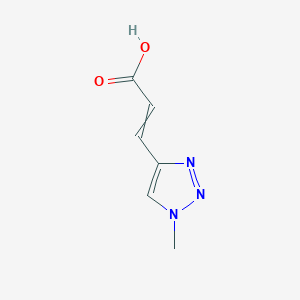
(4-Bromopyridin-3-YL)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromopyridin-3-YL)acetonitrile is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a bromine atom at the fourth position and a nitrile group at the acetonitrile moiety. This compound is known for its versatility in various chemical reactions and its utility as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromopyridin-3-YL)acetonitrile typically involves multicomponent chemistry. One common method includes the reaction of 4-bromopyridine with acetonitrile in the presence of a base such as potassium carbonate and a catalyst like palladium on carbon. The reaction is carried out under reflux conditions, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-Bromopyridin-3-YL)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic structures.
Reduction Reactions: The nitrile group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides.
Cyclization: Palladium catalysts and carboxylic acids are often used.
Reduction: Lithium aluminum hydride is a common reducing agent.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Cyclization: Formation of fused heterocyclic compounds.
Reduction: Formation of amines.
Scientific Research Applications
(4-Bromopyridin-3-YL)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of (4-Bromopyridin-3-YL)acetonitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group play crucial roles in its reactivity. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also participate in hydrogen bonding and electrostatic interactions, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-2-pyridinyl)acetonitrile
- (3-Bromo-4-pyridinyl)acetonitrile
- (6-Bromopyridin-3-yl)acetonitrile
Uniqueness
(4-Bromopyridin-3-YL)acetonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the bromine atom at the fourth position and the nitrile group at the acetonitrile moiety allows for versatile functionalization and diverse applications in various fields .
Properties
Molecular Formula |
C7H5BrN2 |
|---|---|
Molecular Weight |
197.03 g/mol |
IUPAC Name |
2-(4-bromopyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C7H5BrN2/c8-7-2-4-10-5-6(7)1-3-9/h2,4-5H,1H2 |
InChI Key |
QSUFJZHQQVUPRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1Br)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


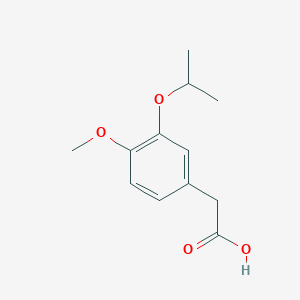
![3-[3-(hydroxymethyl)phenyl]prop-2-enoic acid](/img/structure/B11722099.png)

